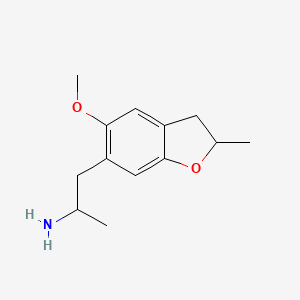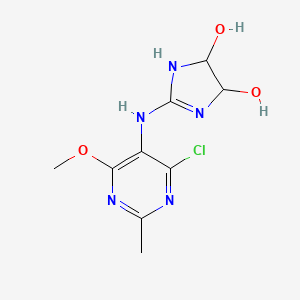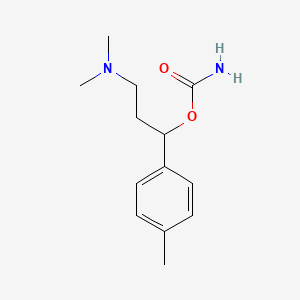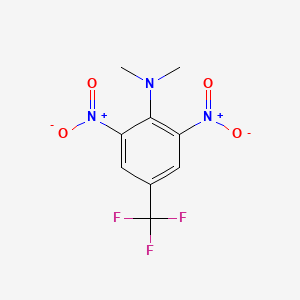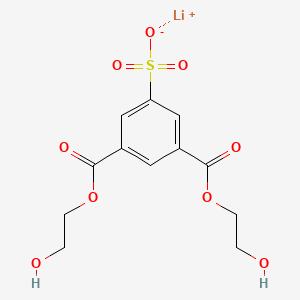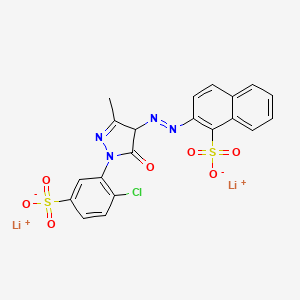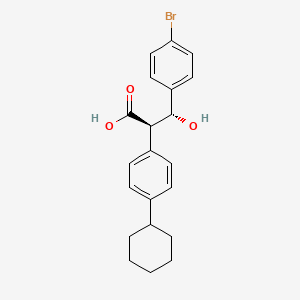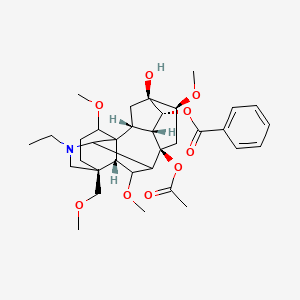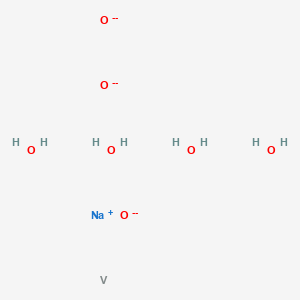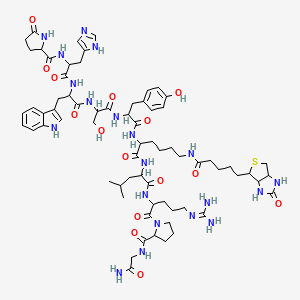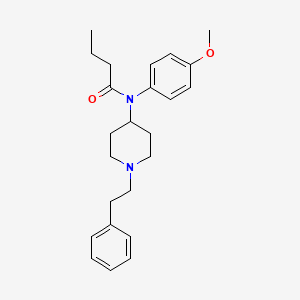
4-Methoxybutyrfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Methoxybutyrfentanyl involves several steps. One common method includes the reaction of 4-methoxyphenylacetic acid with butyryl chloride in the presence of a base to form the corresponding amide. This intermediate is then reacted with 1-(2-phenylethyl)-4-piperidone under reductive amination conditions to yield this compound .
Chemical Reactions Analysis
4-Methoxybutyrfentanyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Major products formed from these reactions include N-oxides, amines, and substituted derivatives .
Scientific Research Applications
4-Methoxybutyrfentanyl has several scientific research applications:
Biology: It is studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Research is conducted to understand its pharmacological properties and potential therapeutic uses.
Industry: It is used in the development of new synthetic opioids and related compounds.
Mechanism of Action
4-Methoxybutyrfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity, reducing the production of cyclic AMP. This results in decreased neuronal excitability and the inhibition of neurotransmitter release, leading to analgesic effects . The compound’s molecular targets include the mu-opioid receptor, and it follows similar pathways as other opioid analgesics .
Comparison with Similar Compounds
4-Methoxybutyrfentanyl is similar to other fentanyl analogs such as:
- 3-Methylbutyrfentanyl
- 3-Methylfentanyl
- 4-Fluorobutyrfentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Furanylfentanyl
Compared to these compounds, this compound is unique due to the presence of a methoxy group at the para position of the phenyl ring, which may influence its binding affinity and potency .
Properties
CAS No. |
2088842-68-4 |
|---|---|
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-7-24(27)26(21-10-12-23(28-2)13-11-21)22-15-18-25(19-16-22)17-14-20-8-5-4-6-9-20/h4-6,8-13,22H,3,7,14-19H2,1-2H3 |
InChI Key |
FNVSEQCPMXWQKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




